1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-4-phenylbutan-1-one
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Overview
Description
1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-4-phenylbutan-1-one is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a chloropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-4-phenylbutan-1-one typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the chloropyridine moiety. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chloropyridine Moiety: This step often involves nucleophilic substitution reactions where a chloropyridine derivative is reacted with a suitable nucleophile.
Coupling Reactions: The final step involves coupling the pyrrolidine ring with the chloropyridine moiety and the phenyl group using reagents such as palladium catalysts in a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-4-phenylbutan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-4-phenylbutan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-4-phenylbutan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.
Chloropyridine Derivatives: Compounds with a chloropyridine moiety, such as chloropyridine-3-carboxylic acid.
Uniqueness
1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-4-phenylbutan-1-one is unique due to its combination of a pyrrolidine ring, a phenyl group, and a chloropyridine moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
1-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-4-phenylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c20-17-13-21-11-9-18(17)24-16-10-12-22(14-16)19(23)8-4-7-15-5-2-1-3-6-15/h1-3,5-6,9,11,13,16H,4,7-8,10,12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWHNXHCMMGBSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)CCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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